5-(3-Ethoxyphenyl)-3-aminobenzoic acid
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Overview
Description
5-(3-Ethoxyphenyl)-3-aminobenzoic acid is an aromatic compound that features both an ethoxy group and an amino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Ethoxyphenyl)-3-aminobenzoic acid typically involves a multi-step process. One common route starts with the nitration of 3-ethoxybenzoic acid to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group, resulting in the formation of this compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(3-Ethoxyphenyl)-3-aminobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-3-aminobenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways in cells.
Comparison with Similar Compounds
3-Aminobenzoic acid: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
5-(3-Methoxyphenyl)-3-aminobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.
5-(3-Chlorophenyl)-3-aminobenzoic acid:
Uniqueness: 5-(3-Ethoxyphenyl)-3-aminobenzoic acid is unique due to the presence of both an ethoxy group and an amino group on the benzoic acid core. This combination of functional groups provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-amino-5-(3-ethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14-5-3-4-10(9-14)11-6-12(15(17)18)8-13(16)7-11/h3-9H,2,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFVHDUQCRLVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690014 |
Source
|
Record name | 5-Amino-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-31-8 |
Source
|
Record name | 5-Amino-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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